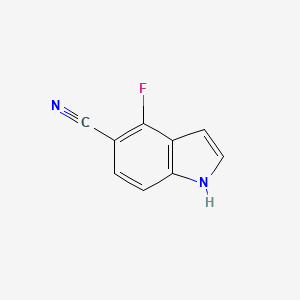
4-fluoro-1H-indole-5-carbonitrile
Descripción general
Descripción
“4-fluoro-1H-indole-5-carbonitrile” is a chemical compound with the CAS Number: 1240113-42-1 . It has a molecular weight of 160.15 and its IUPAC name is 4-fluoro-1H-indole-5-carbonitrile . It is a solid at room temperature .
Molecular Structure Analysis
The InChI code for “4-fluoro-1H-indole-5-carbonitrile” is 1S/C9H5FN2/c10-9-6(5-11)1-2-8-7(9)3-4-12-8/h1-4,12H . This indicates that the compound contains 9 carbon atoms, 5 hydrogen atoms, 1 fluorine atom, and 2 nitrogen atoms .
Chemical Reactions Analysis
While specific chemical reactions involving “4-fluoro-1H-indole-5-carbonitrile” are not available, indole derivatives are known to undergo a variety of reactions. For example, electrophilic substitution occurs readily on indole due to excessive π-electrons delocalization .
Physical And Chemical Properties Analysis
“4-fluoro-1H-indole-5-carbonitrile” is a solid at room temperature . It should be stored in a dark place, sealed in dry, at room temperature .
Aplicaciones Científicas De Investigación
Dopamine Receptor Ligands : A study by Tietze et al. (2006) involved the synthesis and radiofluorination of fluoroethoxy-substituted derivatives of 5-cyano-indole, analogous to 4-fluoro-1H-indole-5-carbonitrile, for use as selective ligands for the dopamine D4 receptor. These compounds displayed significant selectivity and affinity for the dopamine D4 receptor, suggesting their potential in PET imaging probes for studying dopamine-related functions and disorders (Tietze et al., 2006).
NAMPT Inhibitors : Venkateshan et al. (2019) discussed the synthesis of pyridine derivatives, including a compound structurally related to 4-fluoro-1H-indole-5-carbonitrile, for potential use as inhibitors of Nicotinamidephosphoribosyltransferase (NAMPT). This enzyme is associated with increased sensitivity to apoptosis, indicating potential applications in cancer therapy (Venkateshan et al., 2019).
Antimicrobial Agents : Puthran et al. (2019) synthesized novel Schiff bases using 2-Amino-5-(3-fluoro-4-methoxyphenyl)thiophene-3-carbonitrile, a compound related to 4-fluoro-1H-indole-5-carbonitrile, and evaluated their antimicrobial activity. Some derivatives exhibited excellent antimicrobial activity, highlighting their potential use in developing new antimicrobial agents (Puthran et al., 2019).
Progesterone Receptor Modulators : Fensome et al. (2008) explored pyrrole-oxindole derivatives, including 5-(7-fluoro-3,3-dimethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-1-methyl-1H-pyrrole-2-carbonitrile, as progesterone receptor modulators. These compounds have potential applications in female healthcare, including contraception and treatment of certain cancers (Fensome et al., 2008).
SERT Imaging : Funke et al. (2008) synthesized aminocyclohexyl indoles, structurally related to 4-fluoro-1H-indole-5-carbonitrile, for potential application as tracers for SERT imaging by PET. These compounds bind with high specificity to the serotonin transporter, indicating their usefulness in studying serotonin-related brain functions (Funke et al., 2008).
Anticancer Activity : Radwan et al. (2020) reported the synthesis of tetrazolopyrimidine-6-carbonitrile compounds, including derivatives of 1H-indol-3-yl, showing potent anticancer activities against various human cancer cell lines. This highlights the potential of these compounds in cancer treatment (Radwan et al., 2020).
Safety And Hazards
The compound has a GHS07 pictogram, with the signal word "Warning" . The hazard statement is H302, which means it is harmful if swallowed . Precautionary statements include P264 (wash hands and skin thoroughly after handling), P270 (do not eat, drink or smoke when using this product), P301+P312 (if swallowed, call a poison center or doctor if you feel unwell), P330 (rinse mouth), and P501 (dispose of contents/container to an approved waste disposal plant) .
Direcciones Futuras
Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . Therefore, the investigation of novel methods of synthesis of “4-fluoro-1H-indole-5-carbonitrile” and other indole derivatives have attracted the attention of the chemical community .
Propiedades
IUPAC Name |
4-fluoro-1H-indole-5-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5FN2/c10-9-6(5-11)1-2-8-7(9)3-4-12-8/h1-4,12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNWGXZUQFYDSGV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN2)C(=C1C#N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-fluoro-1H-indole-5-carbonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



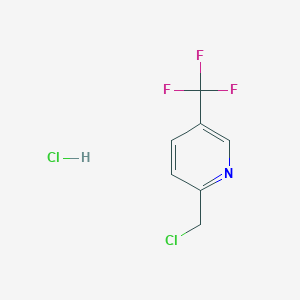

![Pyrazolo[1,5-a]pyridin-4-amine](/img/structure/B1404090.png)
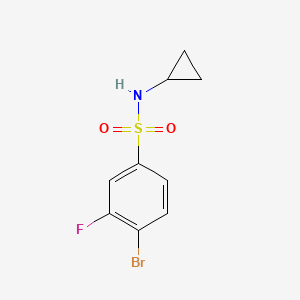
![6'-Fluoro-[2,3']bipyridinyl-3-carbonitrile](/img/structure/B1404093.png)
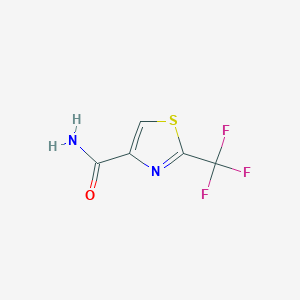
![Propane-2-sulfonic acid [4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-amide](/img/structure/B1404097.png)
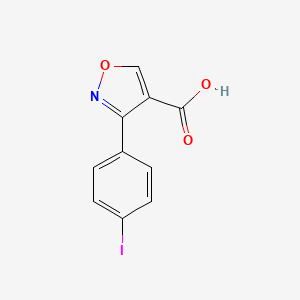
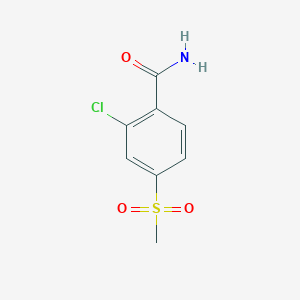
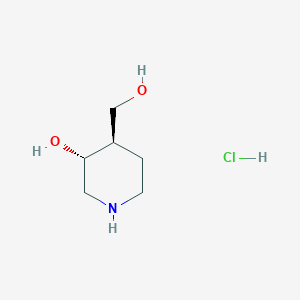
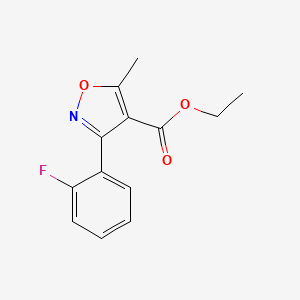
![[3-(2-Fluoro-phenyl)-5-methyl-isoxazol-4-yl]-methanol](/img/structure/B1404105.png)
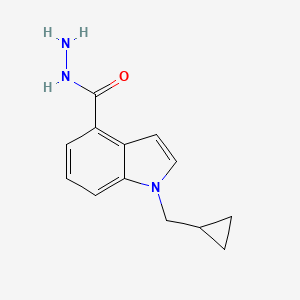
![Methyl 1H-pyrrolo[2,3-C]pyridine-7-carboxylate](/img/structure/B1404110.png)